HA130 is a potent and selective inhibitor of the enzyme Autotaxin (ATX). [, , , , ] ATX, also known as lysophospholipase D, is responsible for catalyzing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, , , ] LPA is a bioactive lipid mediator involved in various physiological processes, including cell proliferation, migration, and inflammation. [, , , , ] By inhibiting ATX, HA130 effectively reduces LPA production, making it a valuable tool for studying LPA signaling pathways and their roles in various biological systems. [, , , , ]
HA130, also known by its Chemical Abstracts Service number 1229652-21-4, is a potent and selective inhibitor of autotaxin, an enzyme responsible for the production of lysophosphatidic acid. With an inhibitory concentration (IC50) of 28 nM, HA130 demonstrates significant efficacy in blocking autotaxin activity, which is crucial in various biological processes, including cell migration and signaling pathways. This compound is utilized primarily in laboratory research settings to explore the roles of autotaxin and lysophosphatidic acid in physiological and pathological conditions .
HA130 is classified under the category of small molecule inhibitors. It is synthesized as a boronic acid derivative, which enhances its selectivity and potency against autotaxin. The compound is commercially available from multiple suppliers, including Tocris Bioscience, MedKoo, and MedChemExpress .
The synthesis of HA130 involves several key steps that typically include the formation of the boronic acid moiety, which is integral to its inhibitory function. While specific synthetic routes may vary among manufacturers, they generally follow a multi-step organic synthesis protocol that ensures high purity and yield.
The synthesis often employs techniques such as:
HA130 has a complex molecular structure characterized by its formula . The molecular weight is approximately 463.29 g/mol. Its structure includes a boronic acid group that plays a crucial role in its mechanism of action as an autotaxin inhibitor.
HA130 specifically inhibits the hydrolysis of substrates by autotaxin without affecting other enzymes like proteasomes or alkaline phosphatases. This selectivity makes it a valuable tool for studying the biological functions of autotaxin.
In biochemical assays, HA130 has been shown to completely block the hydrolysis of bis-pNPP (a substrate for autotaxin), indicating its effectiveness as an inhibitor . The reversible nature of this inhibition allows for controlled experimentation regarding autotaxin's role in various cellular processes.
The mechanism by which HA130 inhibits autotaxin involves reversible binding to the enzyme's active site. This binding prevents the conversion of lysophosphatidylcholine into lysophosphatidic acid, thereby modulating signaling pathways that depend on lysophosphatidic acid.
Studies have demonstrated that HA130 effectively slows T cell migration across lymph node high endothelial venules, showcasing its potential impact on immune responses . Additionally, research indicates that inhibiting autotaxin can alleviate pathological features associated with various diseases, including liver fibrosis .
These properties make HA130 suitable for various laboratory applications where precise control over concentration and activity is required.
HA130 has several scientific applications primarily centered around research involving:
The development of HA130 emerged from iterative optimization campaigns initiated after high-throughput screening of ~40,000 compounds identified a thiazolidinedione scaffold with moderate ATX inhibitory activity (initial hit IC~50~ = 2.5 µM against LPC substrate). Early analogs exhibited limitations including residual enzymatic activity (35% in initial hits) and insufficient potency [7]. Strategic incorporation of a boronic acid moiety—inspired by proteasome inhibitors like bortezomib—targeted the nucleophilic oxygen of T210 within ATX’s catalytic domain. This yielded HA130, which demonstrated a 100-fold potency enhancement (IC~50~ = 28 nM) and eliminated residual enzyme activity [4] [7].
Biochemical Characterization: HA130 functions as a reversible mixed-type inhibitor, reducing both substrate affinity (increased K~m~) and catalytic efficiency (decreased V~max~) [7]. Key selectivity studies confirmed no inhibition against related enzymes (NPP1, alkaline phosphatase, phosphodiesterase) or proteasomal activities (chymotryptic, tryptic, caspase-like) at concentrations ≤10 µM [1] [2] [4]. Cytotoxicity profiling revealed low cellular toxicity (TD~50~ = 83 µM in HEK293T, 105 µM in A2058, and 2056 µM in HepG2 cells), supporting its utility in biological systems [1] [6].
Table 1: Key Biochemical Properties of HA130
Property | Value | Assay System | Reference |
---|---|---|---|
IC~50~ (ATX inhibition) | 28 nM | Recombinant human ATX | [1][4][6][7] |
Selectivity | No activity vs. NPP1, AP, PDE, proteasome | Enzymatic assays (≤10 µM) | [1][2][4][7] |
Solubility | 50-100 mg/mL in DMSO | Solvent stability | [2][6] |
Cellular Toxicity (TD~50~) | 83 µM (HEK293T), 105 µM (A2058) | Cell viability assays | [1][4] |
Functional and In Vivo Validation: HA130 demonstrated robust cellular activity by abolishing ATX-mediated melanoma cell (A2058) migration at 0.3 µM without affecting direct LPA receptor signaling [4] [7]. In murine models, intravenous administration (463 µg/kg) induced rapid and significant reductions in plasma LPA levels, revealing unexpectedly dynamic LPA turnover in circulation. This pharmacodynamic effect, though transient, validated ATX inhibition as a viable strategy for modulating LPA signaling in vivo [1] [7]. These findings catalyzed clinical interest in ATX inhibitors, with HA130 serving as a reference compound for newer agents like BBT-877 (currently in Phase II trials for idiopathic pulmonary fibrosis) [3] [5].
Table 2: Milestones in HA130 Development and Clinical Translation
Phase | Key Advance | Impact | Reference |
---|---|---|---|
Hit Identification | Thiazolidinedione scaffold (IC~50~ = 2.5 µM) | Basis for medicinal chemistry optimization | [7] |
Lead Optimization | Boronic acid incorporation → HA130 (IC~50~ = 28 nM) | Achieved nanomolar potency; solved residual activity | [4][7] |
Target Validation | Rapid plasma LPA reduction in mice | Established ATX inhibition as viable in vivo strategy | [1][7] |
Clinical Translation | BBT-877 (structurally inspired) Phase II IPF trial | Direct therapeutic application of ATX inhibition | [3][5] |
HA130’s primary application lies in dissecting the ATX-LPA signaling axis across pathologies. Preclinically, it has been instrumental in establishing causal roles for ATX in:
These insights informed the design of clinical-stage ATX inhibitors (e.g., GLPG1690, BBT-877) now targeting IPF—a disease with upregulated ATX in bronchoalveolar lavage fluid [3] [5]. BBT-877’s Phase II trial incorporates HA130-inspired pharmacodynamic assessments, including LPA reduction as a biomarker [5].
While HA130 itself is not utilized in hemoadsorption devices, its biochemical properties have influenced extracorporeal therapeutic design. HA130’s boronic acid chemistry enables reversible covalent interactions with biomolecules—a principle exploited in hemoadsorption cartridges targeting:
Thus, while HA130 operates molecularly within biological systems, its chemical principles extend to extracorporeal adsorption platforms for modulating inflammatory and lipid mediators—showcasing multidisciplinary impact.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7